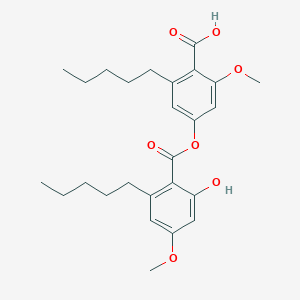

2'-O-methylperlatolic acid

Description

isolated from the Brazilian plant Himatanthus sucuuba; structure in first source

Properties

IUPAC Name |

4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O7/c1-5-7-9-11-17-13-19(31-3)15-21(27)23(17)26(30)33-20-14-18(12-10-8-6-2)24(25(28)29)22(16-20)32-4/h13-16,27H,5-12H2,1-4H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTCIRYEMDTNQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192259 | |

| Record name | 2'-O-Methylperlatolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38968-07-9 | |

| Record name | 2'-O-Methylperlatolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038968079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-O-Methylperlatolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-O-Methylperlatolic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-Methylperlatolic acid is a naturally occurring depside found in certain lichen species, notably Pertusaria parasommerfeltii.[1] This polyphenolic compound has garnered significant interest in the scientific community for its potential therapeutic applications. Primarily, it has been identified as an insulin (B600854) receptor (InsR) sensitizer, enhancing the hypoglycemic effects of insulin, and has also been reported as a monoamine oxidase B (MAO-B) inhibitor. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with a focus on the insulin signaling pathway, and detailed experimental protocols for its study.

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₆H₃₄O₇ | |

| Molecular Weight | 458.55 g/mol | |

| CAS Number | 38968-07-9 | |

| Class | Depside | |

| Appearance | White crystalline solid | |

| Natural Sources | Pertusaria parasommerfeltii | [1] |

Biological Activity

Insulin Receptor Sensitization

This compound has been demonstrated to act as an insulin receptor (InsR) sensitizer, binding to the extracellular domain of the InsR and enhancing the insulin-regulated blood glucose-lowering effect. This suggests its potential as a therapeutic agent for diabetes.

Surface Plasmon Resonance (SPR) studies have quantified the binding affinity of this compound to the insulin receptor.

| Parameter | Value |

| Dissociation Constant (KD) | 88.72 μM |

Monoamine Oxidase B (MAO-B) Inhibition

Signaling Pathways

The primary signaling pathway influenced by this compound is the insulin receptor signaling cascade. Upon binding to the insulin receptor, it potentiates the downstream signaling events initiated by insulin.

Experimental Protocols

Isolation of this compound from Lichens

A general procedure for the isolation of depsides from lichens can be adapted for this compound from Pertusaria parasommerfeltii.

Methodology:

-

Extraction: Dried and ground lichen thalli are extracted with acetone using a Soxhlet apparatus or by maceration at room temperature.

-

Concentration: The acetone extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient of hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined, and the compound is purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Surface Plasmon Resonance (SPR) for InsR Binding

Objective: To determine the binding affinity of this compound to the insulin receptor.

Materials:

-

Biacore instrument (e.g., Biacore T200)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human insulin receptor extracellular domain

-

This compound

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Chip Immobilization: The insulin receptor is immobilized on the CM5 sensor chip surface via amine coupling.

-

Analyte Preparation: A series of concentrations of this compound are prepared in the running buffer.

-

Binding Analysis: The analyte solutions are injected over the sensor chip surface at a constant flow rate.

-

Data Analysis: The association and dissociation kinetics are monitored in real-time. The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the dissociation constant (KD).

Western Blotting for Insulin Signaling Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation of key proteins in the insulin signaling pathway (e.g., InsR, Akt).

Materials:

-

Cell lines (e.g., HepG2, L6 myotubes)

-

Cell culture reagents

-

This compound

-

Insulin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-InsR, anti-InsR, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Cells are serum-starved and then treated with this compound, insulin, or a combination of both for a specified time.

-

Cell Lysis: Cells are washed with cold PBS and lysed.

-

Protein Quantification: Protein concentration in the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Synthesis

Proposed Synthetic Strategy:

-

Protection: The phenolic and carboxylic acid groups of a suitable starting material, such as olivetolcarboxylic acid, are protected (e.g., as benzyl (B1604629) ethers and esters).

-

Selective Methylation: The hydroxyl group at the 2'-position is selectively methylated.

-

Depside Bond Formation: The two aromatic rings are coupled via an ester linkage, for example, using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC).

-

Deprotection: The protecting groups are removed to yield the final product.

Conclusion

This compound is a promising natural product with well-documented activity as an insulin receptor sensitizer. Its potential as a MAO-B inhibitor warrants further investigation, including the determination of its specific inhibitory potency. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing lichen depside.

References

An In-depth Technical Guide to 2'-O-methylperlatolic Acid: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-methylperlatolic acid, a naturally occurring depside found in lichens, has garnered significant scientific interest due to its notable biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological functions, with a particular focus on its roles as a monoamine oxidase B (MAO-B) inhibitor and an insulin (B600854) receptor (InsR) sensitizer. Detailed experimental protocols and a visualization of its known signaling pathway are included to support further research and drug development efforts.

Chemical Structure and Identification

This compound is a depside, which is a type of polyphenolic compound composed of two or more hydroxybenzoic acid units linked by an ester bond.

Chemical Structure:

Table 1: Chemical Identifiers and Basic Properties

| Property | Value |

| IUPAC Name | 2-hydroxy-4-methoxy-6-pentylbenzoic acid 4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoate |

| CAS Number | 38968-07-9 |

| Chemical Formula | C26H34O7 |

| Molecular Weight | 458.54 g/mol [1] |

| Canonical SMILES | CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=C(C(=O)O)C(=CC(=C2)OC)CCCCC |

| Appearance | Powder[2] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and development.

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | Not explicitly found in search results. |

| Boiling Point | Not explicitly found in search results. |

| Solubility | Poor water solubility is suggested. Solubility in organic solvents is not detailed in the provided results.[3] |

| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.[2] |

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, positioning it as a molecule of interest for therapeutic development.

Monoamine Oxidase B (MAO-B) Inhibition

This compound has been identified as a monoamine oxidase B (MAO-B) inhibitor.[1] MAO-B is an enzyme responsible for the degradation of neurotransmitters such as dopamine. Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

Insulin Receptor (InsR) Sensitization

A key biological function of this compound is its role as an insulin receptor (InsR) sensitizer.[4][5] It enhances the cellular response to insulin, a critical factor in managing type 2 diabetes.

Research has shown that this compound binds to the extracellular domain of the insulin receptor.[4][5] This binding enhances the insulin-activated signaling pathway, leading to increased glucose uptake by cells. The combination of this compound and insulin has been shown to significantly activate the insulin signaling pathway in vitro.[4]

The insulin receptor signaling pathway activated by this compound involves the phosphorylation of key downstream proteins, including Akt. This ultimately leads to the translocation of glucose transporters (like GLUT4) to the cell membrane, facilitating glucose uptake.

References

- 1. This compound | MAO | TargetMol [targetmol.com]

- 2. biocrick.com [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. 2′-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Natural Sources of 2'-O-Methylperlatolic Acid

An In-depth Technical Guide to the for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the natural sources, chemical analysis, and relevant biological pathways of 2'-O-methylperlatolic acid, a lichen-derived depside with potential therapeutic applications.

This compound is a secondary metabolite produced by certain species of lichens. Lichens are composite organisms arising from the symbiotic relationship between a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont). The production of a vast array of unique secondary metabolites is a hallmark of this symbiosis.

The primary documented natural source of this compound is the lichen genus Flavonora. Species within this genus are characterized by the presence of a suite of depsides, including perlatolic acid, confluentic acid, and this compound.

While direct evidence for the presence of this compound in other genera is limited in the current literature, it is plausible that it co-occurs with its precursor, perlatolic acid, in other lichen species. Perlatolic acid has been identified in a broader range of genera, including:

-

Cladonia : Notably in reindeer lichens such as Cladonia stellaris.

-

Cetrelia : For example, in Cetrelia monachorum.[1]

-

Ramalina : Found in various species within this large genus.

-

Parmotrema

-

Stereocaulon

Further chemotaxonomic studies are required to definitively confirm the presence and distribution of this compound across these and other lichen genera.

Quantitative Data

Quantitative analysis of specific lichen metabolites can be challenging due to variations in environmental conditions, geographical location, and the specific chemotype of the lichen. Currently, there is a scarcity of published data specifically quantifying the concentration of this compound. However, data for the closely related compound, perlatolic acid, can provide an estimate of the potential yield from certain lichen species.

| Lichen Species | Compound | Concentration (% of dry weight) | Analytical Method | Reference |

| Cladonia stellaris | Perlatolic Acid | 0.08 - 0.54 | GC-FID | [2] |

Researchers should note that the concentration of this compound is likely to be lower than that of perlatolic acid in species where both are present.

Experimental Protocols

The extraction, isolation, and characterization of this compound from lichen thalli involve a series of standard phytochemical techniques.

Extraction of Lichen Metabolites

A general workflow for the extraction of this compound from dried lichen material is outlined below.

Workflow for the extraction of lichen metabolites.

Detailed Protocol:

-

Sample Preparation:

-

Collect lichen thalli and carefully remove any substrate material (bark, rock, soil) and other debris.

-

Thoroughly air-dry the cleaned thalli at room temperature or freeze-dry to a constant weight.

-

Grind the dried lichen material into a fine powder using a blender or a mortar and pestle.

-

-

Solvent Extraction:

-

Soxhlet Extraction (Recommended for higher efficiency):

-

Place the powdered lichen material (e.g., 10 g) into a cellulose (B213188) thimble.

-

Extract with a suitable solvent, such as acetone or methanol (e.g., 200 mL), in a Soxhlet apparatus for 6-12 hours. Acetone is commonly used as it is effective at dissolving a wide range of lichen depsides.

-

-

Maceration (Simpler alternative):

-

Soak the powdered lichen material in a sealed container with acetone at room temperature for 24-48 hours, with occasional agitation.

-

Repeat the process 2-3 times with fresh solvent to ensure complete extraction.

-

-

-

Concentration:

-

Filter the resulting extract to remove solid lichen material.

-

Combine the filtrates if multiple extractions were performed.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

-

Isolation and Purification

Isolation of this compound from the crude extract typically requires chromatographic techniques.

-

Column Chromatography:

-

Stationary Phase: Sephadex LH-20 or silica (B1680970) gel are commonly used.

-

Elution: A gradient elution system is often employed. For silica gel, a non-polar solvent system like hexane-ethyl acetate (B1210297) with an increasing proportion of ethyl acetate can be effective. For Sephadex LH-20, methanol or a mixture of methanol and dichloromethane (B109758) is a suitable mobile phase.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Characterization and Identification

TLC is a rapid and effective method for the preliminary identification of lichen substances.

Protocol:

-

Plate Preparation: Use pre-coated silica gel 60 F254 plates.

-

Sample Application: Dissolve a small amount of the crude extract or purified fraction in acetone and spot it onto the baseline of the TLC plate using a capillary tube.

-

Solvent Systems: A standardized three-solvent system is recommended for the identification of lichen depsides:

-

Solvent A: Toluene : Dioxane : Acetic Acid (180:45:5)

-

Solvent B: Hexane : Methyl tert-butyl ether (MTBE) : Formic Acid (140:72:18)

-

Solvent C: Toluene : Acetic Acid (200:30)

-

-

Development: Place the plate in a sealed chromatography tank saturated with the chosen solvent system and allow the solvent to ascend to near the top of the plate.

-

Visualization:

-

Examine the dried plate under UV light (254 nm and 366 nm).

-

Spray the plate with 10% sulfuric acid and heat at 110°C for 10-15 minutes to develop characteristic colors for different spots. The Rf values and color reactions are compared with known standards for identification.

-

HPLC provides a more accurate method for the identification and quantification of this compound.

Exemplary Protocol:

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. A common system involves:

-

Solvent A: Water with 0.1% formic acid or phosphoric acid.

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

-

A linear gradient from a lower to a higher concentration of Solvent B over 20-30 minutes is often effective.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm or using a photodiode array (PDA) detector to obtain the full UV spectrum.

-

Identification: The retention time and UV spectrum are compared to an authenticated standard of this compound.

For unambiguous structure elucidation, mass spectrometry (often coupled with LC, i.e., LC-MS) and NMR spectroscopy (¹H and ¹³C) are essential. These techniques provide detailed information about the molecular weight, fragmentation pattern, and the precise arrangement of atoms within the molecule.

Relevant Signaling and Biosynthetic Pathways

Insulin (B600854) Receptor Signaling Pathway

Recent research has shown that this compound can act as an insulin receptor (InsR) sensitizer, enhancing the insulin-regulated blood glucose-lowering effect.[3] It binds to the extracellular domain of the InsR and activates the downstream signaling cascade.[3][4]

Activation of the Insulin Receptor Signaling Pathway.

Proposed Biosynthetic Pathway

Lichen depsides like this compound are synthesized via the polyketide pathway by the fungal partner of the lichen.[5] The specific enzymes for this compound have not been fully characterized, but a plausible pathway can be proposed based on the biosynthesis of other orcinol (B57675) depsides.[6][7][8][9][10]

The pathway likely involves the synthesis of two identical phenolic units, olivetolic acid, from acetyl-CoA and malonyl-CoA, which are then esterified to form perlatolic acid. A final methylation step yields this compound.

Proposed Biosynthetic Pathway of this compound.

This technical guide serves as a foundational resource for researchers interested in the natural product chemistry and pharmacological potential of this compound. Further research is encouraged to expand our knowledge of its natural distribution, biosynthesis, and therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2′-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Insights from the first putative biosynthetic gene cluster for a lichen depside and depsidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-O-Methylperlatolic Acid: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-methylperlatolic acid, a naturally occurring depside found in certain lichen species, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, with a particular focus on its interaction with the insulin (B600854) signaling pathway, a critical area of research for the development of novel diabetic treatments. This document outlines the known biological activities, presents a framework for data analysis, details relevant experimental protocols, and visualizes the key signaling cascade influenced by this lichen metabolite. While specific quantitative data on the concentration of this compound in various lichen species remains an area for further investigation, this guide consolidates the current knowledge to support ongoing research and development efforts.

Introduction

Lichens are a unique symbiotic association of a fungus and an alga or cyanobacterium, renowned for their production of a diverse array of secondary metabolites. These compounds, often with complex chemical structures, exhibit a wide range of biological activities. Among these is this compound, a derivative of the more commonly studied perlatolic acid. Recent research has highlighted the potential of this compound as an insulin receptor (InsR) sensitizer, suggesting its utility in the management of diabetes. This guide serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development, providing a comprehensive overview of the current state of knowledge on this promising compound.

Lichen Species and Compound Abundance

While the presence of perlatolic acid has been documented in various lichen species, notably Cladonia stellaris, the specific lichen sources of this compound are not extensively reported in the available scientific literature. Consequently, comprehensive quantitative data on the concentration of this compound across different lichen species is not yet available. However, for illustrative purposes and to provide a template for future data presentation, the following table summarizes the concentration of the related compound, perlatolic acid, in Cladonia stellaris, as reported in a study by Smeds & Kytöviita (2010).[1]

Table 1: Concentration of Perlatolic Acid in Cladonia stellaris

| Lichen Species | Compound | Concentration (% of dry weight) | Reference |

| Cladonia stellaris | Perlatolic Acid | 0.08–0.54 | [1] |

Note: This table is provided as an example. Further research is required to determine the specific lichen species containing this compound and to quantify its concentration.

Biological Activity: Insulin Receptor Signaling Pathway

This compound has been shown to enhance the blood glucose-lowering effect of insulin by acting as an activator of the insulin signaling pathway.[2][3] The compound binds to the extracellular domain of the insulin receptor (InsR), sensitizing it to insulin.[2][3] This interaction triggers a cascade of downstream signaling events, ultimately leading to increased glucose uptake and utilization.

The binding of this compound and insulin to the InsR initiates the autophosphorylation of the receptor's beta subunit (IR-β). This phosphorylation event creates docking sites for insulin receptor substrate (IRS) proteins. Once bound, IRS proteins are also phosphorylated, leading to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase-1 (PDK1). PDK1, in turn, phosphorylates and activates Akt (also known as protein kinase B), a key downstream effector in the insulin signaling pathway. Activated Akt mediates many of insulin's metabolic effects, including the translocation of GLUT4 glucose transporters to the cell membrane, which facilitates glucose uptake into muscle and adipose tissues.[2][3]

Signaling Pathway Diagram

Caption: Insulin Signaling Pathway Activated by this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and analysis of lichen secondary metabolites, which can be adapted for the study of this compound. These protocols are based on methodologies reported in the scientific literature for similar compounds.

Extraction of Lichen Metabolites

This protocol describes a general method for the extraction of secondary metabolites from lichen thalli.

-

Sample Preparation: Clean the collected lichen thalli of any debris and dry them at room temperature or in a lyophilizer. Grind the dried thalli into a fine powder.

-

Solvent Extraction: Macerate the powdered lichen material in an organic solvent such as acetone, methanol, or a mixture thereof. A common ratio is 10 g of lichen powder to 100 mL of solvent.

-

Extraction Process: Stir the mixture at room temperature for 24-48 hours. The extraction can be performed multiple times with fresh solvent to ensure maximum yield.

-

Filtration and Concentration: Filter the extract to remove the solid lichen material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification

This protocol outlines a general procedure for the isolation of individual compounds from the crude extract using column chromatography.

-

Column Preparation: Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel or Sephadex LH-20, slurried in the initial mobile phase.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the prepared column.

-

Elution: Elute the column with a mobile phase of increasing polarity. A gradient of solvents, such as n-hexane and ethyl acetate, is commonly used for silica gel chromatography.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).

-

Compound Identification: Combine fractions containing the same compound, as identified by TLC, and evaporate the solvent. Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the quantitative analysis of this compound.

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

-

Sample Preparation: Accurately weigh a known amount of the lichen extract and dissolve it in a known volume of a suitable solvent (e.g., methanol). Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or 280 nm).

-

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Quantification: Inject the sample solution and determine the peak area corresponding to this compound. Use the calibration curve to calculate the concentration of the compound in the extract.

Western Blotting for Signaling Pathway Analysis

This protocol describes the methodology to assess the phosphorylation status of key proteins in the insulin signaling pathway in cell culture models, as detailed in the study by Guan et al. (2022).[2][3]

-

Cell Culture and Treatment: Culture appropriate cell lines (e.g., HepG2, C2C12) and treat them with insulin and/or this compound for a specified duration.

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., IR-β, Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Lichen Metabolite Analysis.

Conclusion

This compound represents a compelling natural product with demonstrated potential to modulate the insulin signaling pathway. While further research is needed to identify its primary lichen sources and to quantify its natural abundance, the information presented in this technical guide provides a solid foundation for researchers and drug development professionals. The detailed experimental protocols and the visualization of the signaling pathway offer practical tools to advance the study of this and other bioactive lichen metabolites. The exploration of the rich chemical diversity of lichens continues to be a promising avenue for the discovery of novel therapeutic agents.

References

The Unveiling of a Lichen's Secret: A Technical Guide to the Biosynthesis of 2'-O-methylperlatolic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary metabolites from lichens represent a vast and largely untapped reservoir of novel bioactive compounds. Among these, the depside 2'-O-methylperlatolic acid has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established principles of polyketide and depside synthesis in lichens. While the precise enzymatic machinery for this specific compound is yet to be fully elucidated, this document synthesizes current knowledge to present a robust hypothetical pathway. This guide details the precursor molecules, key enzymatic players, and proposed biochemical transformations. Furthermore, it outlines relevant experimental protocols for the elucidation of such pathways and presents available quantitative data in a structured format. All diagrams of pathways and workflows are provided in the DOT language for clarity and reproducibility.

Introduction to this compound and Depside Biosynthesis

This compound is a para-depside, a class of polyketide secondary metabolites prevalent in lichens. Depsides consist of two or more hydroxybenzoic acid units linked by an ester bond. The biosynthesis of these complex molecules is primarily orchestrated by a class of megaenzymes known as non-reducing polyketide synthases (NR-PKSs).[1] These NR-PKSs are often encoded within biosynthetic gene clusters (BGCs), which also harbor genes for tailoring enzymes such as O-methyltransferases and cytochrome P450 oxidases that modify the polyketide backbone to generate the final diverse structures.[2] The biosynthesis of depsides follows the polymalonate pathway, utilizing acetyl-CoA and malonyl-CoA as primary building blocks.[2] Fatty acid synthases (FASs) are also implicated in providing the starter units for the polyketide chain.

Proposed Biosynthetic Pathway of this compound

Based on the well-studied biosynthesis of structurally similar depsides like olivetoric acid, a plausible pathway for this compound can be proposed.[3] The pathway can be conceptually divided into three main stages:

-

Formation of the Monomeric Units: Synthesis of olivetolic acid and 4-O-demethylperlatolic acid via a non-reducing polyketide synthase.

-

Esterification: Dimerization of the two monomeric units to form perlatolic acid.

-

Tailoring Reaction: O-methylation of perlatolic acid to yield this compound.

Stage 1: Polyketide Synthesis of Monomeric Aromatic Carboxylic Acids

The initial step involves the synthesis of two different aromatic carboxylic acid monomers by an NR-PKS. For perlatolic acid, these monomers are olivetolic acid (unit A) and 4-O-demethylperlatolic acid (unit B).

-

Starter Unit: The biosynthesis is initiated with a C6 fatty acid starter unit, hexanoyl-CoA.[4][5]

-

Chain Elongation: The hexanoyl-CoA starter unit is then sequentially condensed with three molecules of malonyl-CoA by the ketosynthase (KS) domain of the NR-PKS.

-

Cyclization and Aromatization: The resulting polyketide chain undergoes intramolecular C-C bond formation (cyclization) and subsequent aromatization to form the phenolic ring structure of the monomers.

The proposed logic for the synthesis of the two distinct monomers by a single PKS likely involves two separate active sites or iterative processes on the same enzyme complex, a common feature in fungal PKSs that produce depsides.

Stage 2: Depside Bond Formation

Following the synthesis of the two monomeric units, the NR-PKS catalyzes the formation of an ester linkage between the carboxyl group of one monomer and a hydroxyl group of the second monomer. This esterification reaction results in the formation of the depside, perlatolic acid.

Stage 3: O-Methylation

The final step in the biosynthesis of this compound is a tailoring reaction. The precursor, perlatolic acid, undergoes a specific O-methylation at the 2'-hydroxyl group. This reaction is catalyzed by an O-methyltransferase (OMT), which utilizes S-adenosyl methionine (SAM) as the methyl donor. The gene for this OMT is likely located within the same biosynthetic gene cluster as the PKS.[2][6]

Enzymology of the Proposed Pathway

The biosynthesis of this compound is hypothesized to be catalyzed by a set of enzymes encoded within a dedicated biosynthetic gene cluster.

| Enzyme | Proposed Function | Cofactors/Substrates | Gene Product (Hypothetical) |

| Non-Reducing Polyketide Synthase (NR-PKS) | Catalyzes the synthesis of the two monomeric aromatic carboxylic acid units and their subsequent esterification to form perlatolic acid. | Acetyl-CoA, Malonyl-CoA, Hexanoyl-CoA | pks-PMA |

| O-Methyltransferase (OMT) | Catalyzes the transfer of a methyl group to the 2'-hydroxyl group of perlatolic acid. | S-adenosyl methionine (SAM) | omt-PMA |

| Fatty Acid Synthase (FAS) | Provides the hexanoyl-CoA starter unit for the PKS. | Acetyl-CoA, Malonyl-CoA, NADPH | fas-PMA |

Visualization of the Biosynthetic Pathway and Experimental Workflow

To provide a clearer understanding of the proposed molecular events and the experimental strategies to elucidate them, the following diagrams are presented in the DOT language.

References

- 1. mdpi.com [mdpi.com]

- 2. Insights from the first putative biosynthetic gene cluster for a lichen depside and depsidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of cannabinoid precursor olivetolic acid in genetically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

Physical and chemical characteristics of 2'-O-methylperlatolic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of 2'-O-methylperlatolic acid, a naturally occurring depside with significant therapeutic potential. The information is compiled from publicly available scientific literature and chemical databases, with a focus on providing researchers with the necessary data and methodologies to further investigate this compound.

Physicochemical Characteristics

This compound is a polyphenolic compound belonging to the depside class, which are esters formed from two or more hydroxybenzoic acid units. Depsides are commonly found as secondary metabolites in lichens.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid | [1] |

| Synonyms | N/A | [1] |

| CAS Number | 38968-07-9 | [1][2][3][4] |

| Molecular Formula | C₂₆H₃₄O₇ | [1][2][3][4] |

| Molecular Weight | 458.6 g/mol | [1][3] |

| Appearance | Powder | [1] |

| Purity | >98% (Commercially available) | [1][3] |

| Melting Point | Data not available. Depsides typically exist as colorless crystalline solids with a wide range of melting points. For example, the related depside Trullarin has a reported melting point of 198 °C.[5] | |

| Boiling Point | Data not available. | |

| Solubility | Data not available. Depsides generally have poor water solubility but are soluble in less polar organic solvents like acetone, ethyl acetate (B1210297), and methanol.[6][7] | |

| Storage Conditions | Store sealed in a cool, dry condition. Stock solutions can be stored at -20°C for several months.[1][8] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Details |

| ¹H-NMR | Specific experimental data for this compound is not readily available in the public domain. Typical chemical shifts for protons in related depside structures include aromatic protons (δ 6.0-7.0 ppm), methoxy (B1213986) protons (δ 3.7-4.0 ppm), and alkyl chain protons (δ 0.8-3.0 ppm).[9][10][11][12][13] |

| ¹³C-NMR | Specific experimental data for this compound is not readily available in the public domain. Characteristic chemical shifts for carbons in depsides include those of aromatic rings (δ 100-160 ppm), ester carbonyls (δ 165-175 ppm), carboxylic acid carbonyls (δ 170-185 ppm), methoxy groups (δ 55-60 ppm), and alkyl chains (δ 14-40 ppm).[14][15] |

| Mass Spectrometry | Specific fragmentation data for this compound is not publicly available. The fragmentation of depsides in mass spectrometry is expected to involve cleavage of the ester linkage, leading to fragments corresponding to the individual substituted benzoic acid moieties.[16] A mass spectrum for the related compound 2'-O-Methylisohyperlatolic Acid (C₂₈H₃₈O₇, MW 486.6 g/mol ) is available, which may provide insights into the fragmentation patterns of similar depsides.[17] |

Biological Activity and Signaling Pathways

This compound has been identified as a dual-action therapeutic agent with potential applications in neurodegenerative diseases and diabetes.

Monoamine Oxidase B (MAO-B) Inhibition

This compound is a known inhibitor of monoamine oxidase B (MAO-B).[2][8] MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576). Inhibition of MAO-B can increase dopamine levels in the brain, a strategy used in the treatment of Parkinson's disease.

Insulin (B600854) Receptor (InsR) Sensitization

Recent studies have shown that this compound acts as an insulin receptor (InsR) sensitizer. It binds to the extracellular domain of the insulin receptor, activating the downstream signaling pathway even in the absence of insulin. This leads to the phosphorylation of AKT, a key protein in the insulin signaling cascade, which in turn promotes glucose uptake in cells. This mechanism suggests its potential as a therapeutic agent for diabetes.

Below is a diagram illustrating the insulin receptor signaling pathway activated by this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, purification, and biological activity assessment of depsides like this compound, based on methodologies reported in the scientific literature.

General Protocol for Isolation and Purification of Depsides from Lichens

This protocol outlines a general workflow for extracting and purifying depsides from lichen material. The specific solvents and chromatographic conditions may need to be optimized for this compound.

Methodology:

-

Extraction:

-

Dried and ground lichen thalli are extracted with an organic solvent such as acetone, methanol, or ethyl acetate at room temperature.[6]

-

The extraction is typically repeated multiple times to ensure complete recovery of the secondary metabolites.[6]

-

The solvent from the combined extracts is removed under reduced pressure to yield the crude extract.

-

-

Column Chromatography:

-

The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is commonly used to separate the components based on their polarity.[18]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Fractions containing the desired depside are pooled and the solvent is evaporated.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate) or by preparative High-Performance Liquid Chromatography (HPLC).[18]

-

Monoamine Oxidase B (MAO-B) Inhibition Assay

Principle:

The inhibitory activity of this compound on MAO-B can be determined using a fluorometric or colorimetric assay. These assays measure the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., tyramine (B21549) or a specific fluorogenic substrate)

-

Horseradish peroxidase (HRP)

-

A suitable probe (e.g., Amplex Red or a similar colorimetric/fluorometric probe)

-

This compound (test compound)

-

Known MAO-B inhibitor (e.g., selegiline) as a positive control

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

96-well microplate (black or clear, depending on the detection method)

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, HRP, and the detection probe to each well.

-

Add serial dilutions of this compound to the test wells. Add the positive control and a vehicle control (solvent only) to their respective wells.

-

Add the MAO-B enzyme to all wells except for the blank.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding the MAO-B substrate to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence or absorbance at appropriate intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Insulin Receptor (InsR) Binding Assay

Principle:

The binding of this compound to the insulin receptor can be quantified using Surface Plasmon Resonance (SPR) or a competitive binding assay with a labeled ligand.

Methodology (SPR-based):

-

Immobilization: The extracellular domain of the human insulin receptor is immobilized on a sensor chip.

-

Binding: Solutions of this compound at various concentrations are flowed over the sensor chip surface.

-

Detection: The binding events are detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.

-

Analysis: The association and dissociation rate constants are determined from the sensorgram data, and the equilibrium dissociation constant (K_D) is calculated to quantify the binding affinity.

Conclusion

This compound is a promising natural product with well-defined biological activities as a MAO-B inhibitor and an insulin receptor sensitizer. While its fundamental physicochemical properties are established, a detailed characterization, including comprehensive spectroscopic data and a specific melting point, is still required to facilitate its development as a therapeutic agent. The generalized protocols provided in this guide offer a starting point for researchers to further investigate this compound's potential. Future studies should focus on elucidating its complete physicochemical profile, optimizing its isolation and synthesis, and exploring its efficacy and safety in preclinical and clinical settings.

References

- 1. biocrick.com [biocrick.com]

- 2. amsbio.com [amsbio.com]

- 3. realgenelabs.com [realgenelabs.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Green Extraction of Depsidones and Depsides from Hypogymnia physodes (L.) Nyl. Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | MAO | TargetMol [targetmol.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 13. youtube.com [youtube.com]

- 14. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scienceready.com.au [scienceready.com.au]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. Discovery of Depsides and Depsidones from Lichen as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase-1 Using Pharmacophore Models - PMC [pmc.ncbi.nlm.nih.gov]

2'-O-Methylperlatolic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-Methylperlatolic acid, a naturally occurring depside, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of its chemical properties, biological activities, and associated experimental protocols. Primarily recognized as a monoamine oxidase B (MAO-B) inhibitor and an insulin (B600854) receptor (InsR) sensitizer, this document consolidates key data and methodologies to support further research and development.

Chemical and Physical Properties

This compound is a polyphenolic compound. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 38968-07-9 | [1][2][3] |

| Molecular Formula | C₂₆H₃₄O₇ | [1][2][3][4] |

| Molecular Weight | 458.54 g/mol | [1][2] |

| Class | Depside | [5] |

Biological Activity and Therapeutic Potential

This compound exhibits multiple biological activities, with two primary areas of investigation: its role as a selective inhibitor of monoamine oxidase B and its function as an insulin receptor sensitizer.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases (MAOs) are enzymes crucial for the metabolism of monoamine neurotransmitters.[6][7][8] There are two isoforms, MAO-A and MAO-B.[6][9] Selective inhibitors of MAO-B are of therapeutic interest for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[4][6] this compound, isolated from the Brazilian plant Himatanthus sucuuba, has been identified as a potent and selective MAO-B inhibitor.[5]

| Compound | Target | IC₅₀ (µM) | Source |

| This compound | MAO-B | Not explicitly stated in snippets | Himatanthus sucuuba[5] |

| Confluentic acid (co-isolated) | MAO-B | 0.22 | Himatanthus sucuuba[5] |

Insulin Receptor Sensitization

Recent studies have revealed that this compound can act as an insulin receptor (InsR) sensitizer, enhancing the glucose-lowering effects of insulin.[3][10] This positions it as a potential therapeutic agent for diabetes.[2][3] The compound binds to the extracellular domain of the insulin receptor, activating the downstream signaling pathway.[3][11][12]

In Vitro and In Vivo Effects on Glucose Metabolism:

| Experimental Model | Treatment | Key Findings | Reference |

| C2C12 myotubes | 2'-O-M + Insulin | Significantly stimulated glucose uptake capacity. | [3] |

| Streptozotocin-induced diabetic mice | 2'-O-M + Insulin | Prolonged the blood glucose-lowering effect of insulin. | [3] |

| Streptozotocin-induced diabetic mice | 2'-O-M alone | Enhanced phosphorylation of AKT in muscle tissue. | [3] |

| db/db mice | 2'-O-M + Insulin | Enhanced the insulin-activated hypoglycemic effect. | [11] |

Experimental Protocols

Isolation and Structure Elucidation of this compound

While a specific, detailed protocol for this compound is not available in the provided search results, a general methodology for the isolation of natural products from plant sources can be outlined. The structure is typically elucidated using spectroscopic methods.[13][14][15][16]

General Protocol:

-

Extraction: The air-dried and powdered bark of Himatanthus sucuuba is extracted with a suitable solvent system, such as dichloromethane/methanol, at room temperature.[14]

-

Fractionation: The crude extract is subjected to fractionation using techniques like column chromatography over silica (B1680970) gel.

-

Purification: Fractions showing biological activity (e.g., MAO-B inhibition) are further purified using methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques, including:

-

1D and 2D Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments are used to determine the carbon-hydrogen framework.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[14]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugation systems.[14]

-

Monoamine Oxidase B (MAO-B) Inhibition Assay

A common method for screening MAO-B inhibitors is a fluorometric assay.[17]

Protocol Outline:

-

Reagent Preparation:

-

Assay Procedure:

-

Measurement:

-

Measure the fluorescence kinetically at an excitation/emission of approximately 535/587 nm.[17]

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration.

-

Insulin Receptor Signaling Pathway Analysis

The effect of this compound on the insulin signaling pathway can be assessed using a combination of molecular biology techniques.[3][11]

Methodologies:

-

Surface Plasmon Resonance (SPR): To determine the binding affinity of this compound to the insulin receptor.[3]

-

Cell Culture: Utilize cell lines such as Hepa and C2C12 to study the in vitro effects.[3]

-

Western Blotting: To determine the protein levels of key signaling components like IR-β, phosphorylated-IR (p-IR), AKT, and phosphorylated-AKT (p-AKT) in cell lysates and tissue samples.[3]

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of genes involved in glucose and lipid metabolism.[3]

-

Glucose Uptake Assay: To determine the capacity of cells (e.g., C2C12 myotubes) to take up glucose in the presence of the compound.[3]

-

Animal Models: Use of diabetic mouse models (e.g., streptozotocin-induced or db/db mice) to evaluate the in vivo effects on blood glucose, insulin, glucagon, and C-peptide levels.[3][11]

Visualizations

Caption: General experimental workflow for the isolation and biological evaluation of this compound.

Caption: Simplified insulin signaling pathway activated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 5. Confluentic acid and this compound, monoamine oxidase B inhibitors in a Brazilian plant, Himatanthus sucuuba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2′-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 14. mdpi.com [mdpi.com]

- 15. ukaazpublications.com [ukaazpublications.com]

- 16. researchgate.net [researchgate.net]

- 17. assaygenie.com [assaygenie.com]

- 18. abcam.cn [abcam.cn]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Unveiling 2'-O-methylperlatolic Acid: From Lichen Origin to Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2'-O-methylperlatolic acid, a naturally occurring depside, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly as an insulin (B600854) receptor (InsR) sensitizer. This technical guide provides a comprehensive overview of the discovery, historical background, and key experimental data related to this promising compound. Initially isolated from lichen species, its journey from a natural product to a molecule of interest in metabolic disease research is detailed. This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into its mechanism of action, experimental protocols, and relevant quantitative data.

Discovery and Historical Background

The origins of this compound are rooted in the field of natural product chemistry, specifically the study of secondary metabolites produced by lichens. While the precise historical details of its initial discovery, including the specific researchers and the exact date, are not prominently documented in readily available scientific literature, it is established that the compound is a constituent of certain lichen species.

Recent research has identified this compound as being extracted from the lichen Pertusaria parasommerfeltii.[1] Lichens have long been recognized as a rich source of unique chemical compounds with diverse biological activities, and the exploration of these organisms continues to yield molecules with therapeutic potential. The structural elucidation of this compound revealed it to be a depside, a type of polyphenolic compound formed by the esterification of two or more hydroxybenzoic acid units. Its specific chemical structure is characterized by a methyl group at the 2'-O position of the perlatolic acid backbone.

The contemporary significance of this compound stems from a 2022 study that highlighted its role as an insulin receptor sensitizer, opening new avenues for its investigation in the context of metabolic disorders such as diabetes.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₇H₃₆O₇ |

| Molecular Weight | 472.57 g/mol |

| Compound Type | Depside |

| Natural Source | Pertusaria parasommerfeltii[1] |

Biological Activity and Mechanism of Action

The primary biological activity of this compound that has been investigated is its function as an insulin receptor (InsR) sensitizer.[1][2] It has been shown to bind directly to the insulin receptor, thereby enhancing the downstream signaling cascade initiated by insulin.

Insulin Receptor Signaling Pathway

This compound enhances insulin-stimulated glucose uptake by activating the insulin receptor signaling pathway. The proposed mechanism involves the following key steps:

-

Binding to Insulin Receptor: this compound binds to the insulin receptor.

-

Activation of Downstream Targets: This binding event potentiates the insulin-induced phosphorylation of key downstream signaling molecules, including Akt (also known as protein kinase B).

-

Increased Glucose Uptake: The activation of the Akt signaling pathway ultimately leads to an increase in the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating enhanced glucose uptake into cells.

The following diagram illustrates the simplified signaling pathway:

Caption: Insulin and this compound signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of this compound's biological activity.

Surface Plasmon Resonance (SPR)-Based Analysis for Receptor Binding

This protocol is used to determine the binding affinity of this compound to the insulin receptor.

Objective: To quantify the binding interaction between this compound and the insulin receptor.

Methodology:

-

Immobilization of Insulin Receptor: The purified extracellular domain of the insulin receptor is immobilized on a sensor chip (e.g., a CM5 chip).

-

Preparation of Analyte: A series of concentrations of this compound are prepared in a suitable running buffer.

-

Binding Analysis: The different concentrations of this compound are injected over the sensor chip surface. The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the mass of bound analyte.

-

Data Analysis: The resulting sensorgrams are analyzed using appropriate binding models (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Western Blotting for Protein Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of downstream signaling proteins like Akt.

Objective: To determine the levels of phosphorylated Akt (p-Akt) in cells treated with this compound and insulin.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., HepG2 or C2C12) are cultured to an appropriate confluency and then treated with this compound, insulin, or a combination of both for a specified time.

-

Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Akt (p-Akt). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. Total Akt levels are also measured as a loading control.

Quantitative Data

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

Table 1: In Vitro Effects on Glucose Uptake

| Treatment | Glucose Uptake (Fold Change vs. Control) |

| Control | 1.0 |

| Insulin | 1.8 |

| This compound | 1.2 |

| Insulin + this compound | 2.5 |

Note: The values presented are illustrative and based on the trends reported in the literature. Actual values can be found in the cited publications.

Table 2: In Vivo Effects on Blood Glucose Levels in a Diabetic Mouse Model

| Treatment Group | Blood Glucose Reduction (%) |

| Control | 0 |

| Insulin | 30 |

| This compound | 5 |

| Insulin + this compound | 50 |

Note: The values presented are illustrative and based on the trends reported in the literature. Actual values can be found in the cited publications.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the biological activity of this compound.

Caption: General experimental workflow for this compound.

Conclusion and Future Directions

This compound represents a compelling natural product with demonstrated potential as an insulin receptor sensitizer. Its ability to enhance insulin signaling and improve glucose homeostasis in preclinical models warrants further investigation. Future research should focus on a more detailed elucidation of its binding site on the insulin receptor, a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties, and its efficacy and safety in more advanced disease models. The synthesis of analogs could also be explored to optimize its therapeutic properties. This technical guide provides a foundational understanding of this compound for researchers and professionals dedicated to the discovery and development of novel therapeutics for metabolic diseases.

References

- 1. 2′-O-Methylperlatolic Acid Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Enhances Insulin-Regulated Blood Glucose-Lowering Effect through Insulin Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Bioactivity Screening of 2'-O-Methylperlatolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-Methylperlatolic acid, a naturally occurring depside found in various lichen species, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the preliminary in-vitro bioactivity screening of this compound, with a particular focus on its anti-diabetic, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This document synthesizes available data, details experimental methodologies for key bioassays, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and development.

Introduction

This compound belongs to the depside class of lichen secondary metabolites, which are known to possess a wide range of biological activities. Structurally, it is characterized by two orcinol-type aromatic rings linked by an ester bond. While research on this specific compound is still emerging, studies on closely related depsides, such as perlatolic acid, have revealed potent biological effects, suggesting that this compound may hold significant therapeutic potential. This guide aims to consolidate the current knowledge on its in-vitro bioactivities to serve as a foundational resource for researchers in drug discovery and development.

Anti-Diabetic Activity

Recent studies have highlighted the potential of this compound as an insulin (B600854) receptor (InsR) sensitizer, suggesting its utility in the management of diabetes.

Mechanism of Action: Insulin Receptor Signaling Pathway

In-vitro studies have shown that this compound can enhance insulin-regulated blood glucose-lowering effects by activating the insulin receptor signaling pathway. It is believed to bind to the insulin receptor, though the exact binding site and mechanism of allosteric modulation are still under investigation. This binding potentiates the action of insulin, leading to the downstream phosphorylation and activation of key signaling molecules.

Experimental Protocols

2.2.1. Cell Culture and Treatment

Murine C2C12 myoblasts and HepG2 human hepatoma cells are commonly used cell lines for these studies. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Prior to treatment, cells are serum-starved for a specified period. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at various concentrations.

2.2.2. Western Blot Analysis for Protein Phosphorylation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., InsR, Akt).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-Inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are limited, data from its close structural analog, perlatolic acid, strongly suggests a potential role in modulating inflammatory pathways.

Quantitative Data

The following table summarizes the enzyme inhibition data for perlatolic acid, which is structurally similar to this compound.

| Compound | Target Enzyme | Assay Type | IC50 Value | Reference |

| Perlatolic Acid | Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) | Cell-free enzyme assay | 0.4 µM | [1] |

| Perlatolic Acid | 5-Lipoxygenase (5-LOX) | Cell-based assay | 1.8 µM | [2] |

Experimental Protocols

3.2.1. Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

-

Enzyme Source: Microsomal fractions from IL-1β-stimulated A549 cells are used as the source of mPGES-1.

-

Assay Procedure: The assay is performed in a buffer containing glutathione. The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

-

Incubation: The reaction mixture, with and without the test compound, is incubated for a specific time at a controlled temperature.

-

Termination and Quantification: The reaction is terminated by the addition of a stop solution. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.

3.2.2. 5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Based)

-

Cell Model: A common model is the use of polymorphonuclear leukocytes (PMNLs) or a suitable cell line that expresses 5-LOX.

-

Cell Stimulation: Cells are pre-incubated with the test compound before being stimulated with a calcium ionophore (e.g., A23187) to induce the production of leukotrienes.

-

Quantification of Leukotrienes: The production of leukotriene B4 (LTB4), a major product of the 5-LOX pathway, is measured in the cell supernatant using an ELISA kit.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition of LTB4 production against the concentration of the test compound.

Antioxidant Activity

Phenolic compounds, including depsides, are well-known for their antioxidant properties due to their ability to scavenge free radicals. The antioxidant potential of this compound is an area of active investigation.

Experimental Protocols

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Procedure:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at approximately 517 nm.

-

Ascorbic acid or Trolox is used as a positive control.

-

-

Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

4.1.2. Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Procedure:

-

The FRAP reagent is prepared by mixing TPTZ solution, FeCl₃ solution, and acetate (B1210297) buffer.

-

The test compound is added to the FRAP reagent.

-

The mixture is incubated at 37°C for a specified time.

-

The absorbance of the blue-colored complex is measured at approximately 593 nm.

-

-

Quantification: The antioxidant capacity is expressed as ferrous ion equivalents.

Antimicrobial Activity

Lichen-derived compounds have a long history of use in traditional medicine for their antimicrobial properties. The potential of this compound as an antimicrobial agent is a promising area for future research.

Experimental Protocols

5.1.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Procedure:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

-

Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.

Anticancer Activity

Many natural products, including depsides from lichens, have been investigated for their potential as anticancer agents. Preliminary screening of this compound for its cytotoxic effects on cancer cell lines is a crucial step in evaluating its therapeutic potential.

Experimental Protocols

6.1.1. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

-

Procedure:

-

Cancer cells are seeded in a 96-well plate and allowed to attach.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow formazan crystal formation.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at approximately 570 nm.

-

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The preliminary in-vitro bioactivity screening of this compound reveals its significant potential as a multi-target therapeutic agent. Its ability to sensitize the insulin receptor suggests a promising avenue for the development of novel anti-diabetic drugs. Furthermore, based on the activities of its close structural analog, perlatolic acid, and the general properties of the depside class of compounds, this compound warrants further investigation for its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

Future research should focus on:

-

Conducting comprehensive in-vitro screening of this compound against a wider range of targets and cell lines to fully elucidate its bioactivity profile.

-

Determining the precise molecular mechanisms underlying its observed effects.

-

Investigating its safety and toxicity profiles in vitro and in vivo.

-

Exploring structure-activity relationships by synthesizing and testing analogs to optimize its therapeutic potential.